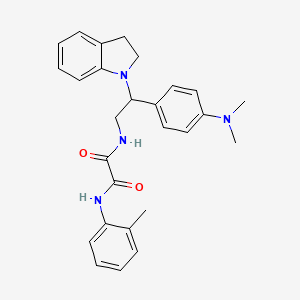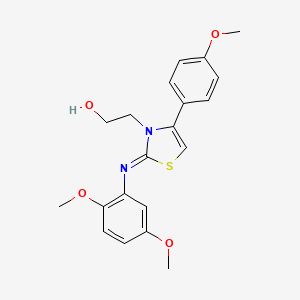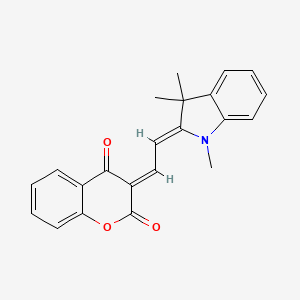
(E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione is a useful research compound. Its molecular formula is C22H19NO3 and its molecular weight is 345.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, including crystallographic techniques. For instance, (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione was synthesized and characterized using spectroscopy and X-ray diffraction, showcasing the structural diversity achievable with related compounds (Rahmani, Crochet, & Zobi, 2022).
Molecular Structure Studies : Studies on similar compounds have focused on their molecular and crystal structures, providing insights into the intramolecular bonds and stability. For example, the molecular structures of certain chroman-2,4-dione derivatives were determined, highlighting important intramolecular hydrogen bonds and their effects on stability (Małecka, Grabowski, & Budzisz, 2004).
Photochromic and Fluorescent Properties
- Photochromic Behavior : Research has identified photochromic behaviors in similar compounds, which change color under different light conditions. These properties are vital for applications like data storage or high-resolution spectroscopy. A study on photochromic benzo[g]indolyl fulgimide with modulated fluorescence is an example of this application (Rybalkin et al., 2017).
Properties
IUPAC Name |
(3E)-3-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]chromene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-22(2)16-9-5-6-10-17(16)23(3)19(22)13-12-15-20(24)14-8-4-7-11-18(14)26-21(15)25/h4-13H,1-3H3/b15-12+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQGZRQSRCGJQ-JGEPBQDUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)C4=CC=CC=C4OC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)C4=CC=CC=C4OC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)
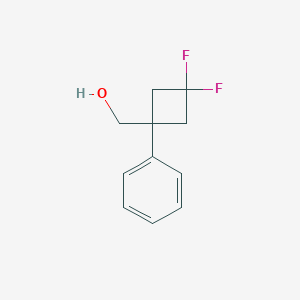

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)
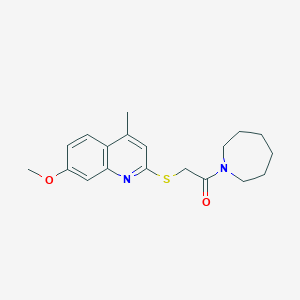

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)
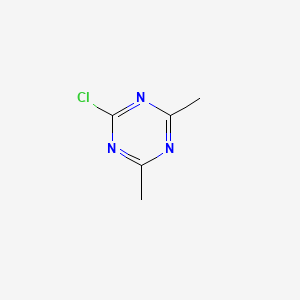
![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3005182.png)
